N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the tert-butyl group and the 2-methylphenyl group. The final step involves the formation of the pyrrolidine-3-carboxamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the pyrrolidine moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group in the pyrrolidine-3-carboxamide moiety.
Substitution: Substitution reactions may take place at various positions on the thiadiazole or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological assays.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Thiadiazole derivatives have been studied for their anti-inflammatory, analgesic, and antidiabetic properties.
Industry
Industrially, such compounds may find applications in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific interactions with molecular targets. Typically, thiadiazole derivatives interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The uniqueness of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H22N4O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2S/c1-11-7-5-6-8-13(11)22-10-12(9-14(22)23)15(24)19-17-21-20-16(25-17)18(2,3)4/h5-8,12H,9-10H2,1-4H3,(H,19,21,24) |
InChI Key |
XWOHFPJKNUJEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)C(C)(C)C |
Origin of Product |
United States |
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